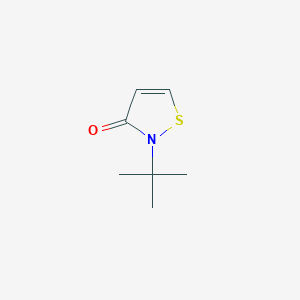

2-(叔丁基)异噻唑-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(tert-Butyl)isothiazol-3(2H)-one" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of "2-(tert-Butyl)isothiazol-3(2H)-one".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involves starting from 1-tert-butylhydrazine and (4-tert-butylphenyl) methanethiol, indicating the use of tert-butyl groups in the synthesis of complex molecules . Similarly, the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione from N-tert-butyl-2-aroylhydrazine carbothioamide suggests a method for introducing the tert-butyl group into heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-(tert-Butyl)isothiazol-3(2H)-one".

Molecular Structure Analysis

The molecular structures of synthesized compounds are often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to be orthorhombic with specific cell parameters . Another compound's structure was stabilized by intermolecular hydrogen bonds and a three-dimensional network structure . These findings highlight the importance of non-covalent interactions in the stability of molecular structures, which would also be relevant for "2-(tert-Butyl)isothiazol-3(2H)-one".

Chemical Reactions Analysis

The reactivity of tert-butyl-containing compounds can be complex. For instance, the isomerization of 1-tert-butylthiobutadiene-2,3 in an alcoholic medium leads to a mixture of compounds, including aliene, acetylene, and 1,3-diene sulfides . This suggests that tert-butyl groups can influence the reactivity and isomerization pathways of molecules, which could be an important consideration in the chemical reactions of "2-(tert-Butyl)isothiazol-3(2H)-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The density, crystal system, and space group are some of the physical properties that can be determined through crystallographic analysis . The presence of tert-butyl groups can affect the overall properties of the molecule, such as solubility and stability. Understanding these properties is crucial for the practical application of "2-(tert-Butyl)isothiazol-3(2H)-one" in various domains.

科学研究应用

合成和化学反应

- 2-(叔丁基)异噻唑-3(2H)-酮可以从N-取代的3-苯甲酰基丙酰胺制备而成,成功地用于合成N-取代有体积庞大烷基基团(如叔丁基基团)的异噻唑酮(Hamilakis, Kontonassios, & Tsolomitis, 2002)。

- 该化合物在叔丁基二硫化物的催化不对称氧化中发挥作用,导致叔丁基磺酰胺、叔丁基亚砜和叔丁基磺酰亚胺的合成(Cogan et al., 1998)。

- 它参与了2-(叔丁基)-1,2,4-苯并三氮唑-3(2H)-硫酮的合成和互变异构反应,展示了苯环上取代基对化学平衡的影响(Lipilin et al., 2006)。

生物活性

- 异噻唑-3(2H)-酮,包括2-(叔丁基)异噻唑-3(2H)-酮,以其抗真菌和抗菌特性而闻名,使其成为强效的工业微生物杀菌剂(Taubert, Kraus, & Schulze, 2002)。

- 1,2-异噻唑烷-1,1-二氧化物(γ-磺胺)的各种衍生物,包括2-(叔丁基)异噻唑-3(2H)-酮,已显示出对环氧合酶-2和5-脂氧合酶的强效抑制作用,以及对白细胞介素产生的抑制作用,暗示了其潜在的抗关节炎应用(Inagaki et al., 2000)。

先进材料应用

- 在分子金属中引入叔丁基等体积庞大取代基,如2-(叔丁基)异噻唑-3(2H)-酮,可以显著影响它们的固态结构和电荷迁移性,展示了其在有机半导体和分子导体开发中的潜力(Filatre-Furcate et al., 2016)。

属性

IUPAC Name |

2-tert-butyl-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(2,3)8-6(9)4-5-10-8/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNPFWWAYSDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)isothiazol-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)

![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)